

An In-depth Technical Guide to Ethyl 4- Phenylbutanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-phenylbutanoate*

Cat. No.: *B042043*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl 4-phenylbutanoate**, a fatty acid ester with applications in the flavor and fragrance industry and as a synthetic intermediate in pharmaceutical research. This document details its physicochemical properties, synthesis, and analytical methods, and discusses the biological activities of structurally related compounds.

Core Molecular Information

Ethyl 4-phenylbutanoate, also known as ethyl benzenebutanoate or ethyl gamma-phenylbutyrate, is an organic compound classified as a fatty acid ester.^[1] Its fundamental properties are summarized below.

Property	Value
Molecular Weight	192.25 g/mol
Molecular Formula	C ₁₂ H ₁₆ O ₂
IUPAC Name	ethyl 4-phenylbutanoate
CAS Number	10031-93-3
Canonical SMILES	CCOC(=O)CCCC1=CC=CC=C1
InChI Key	GGFNXKFGVQQNRV-UHFFFAOYSA-N
Appearance	Colorless to pale yellow liquid
Odor	Sweet, fruity, plum-like

Physicochemical Data

The physical and chemical properties of **ethyl 4-phenylbutanoate** are critical for its handling, application, and analysis. A summary of these properties is presented in the table below.

Property	Value
Boiling Point	275.00 to 276.00 °C @ 760.00 mm Hg
Density	1.001 g/cm ³
Refractive Index	1.4910 to 1.4950
Solubility	Insoluble in water; soluble in oils and ethanol
Vapor Pressure	0.00476 mmHg at 25°C
Flash Point	114.4°C
LogP	2.57240

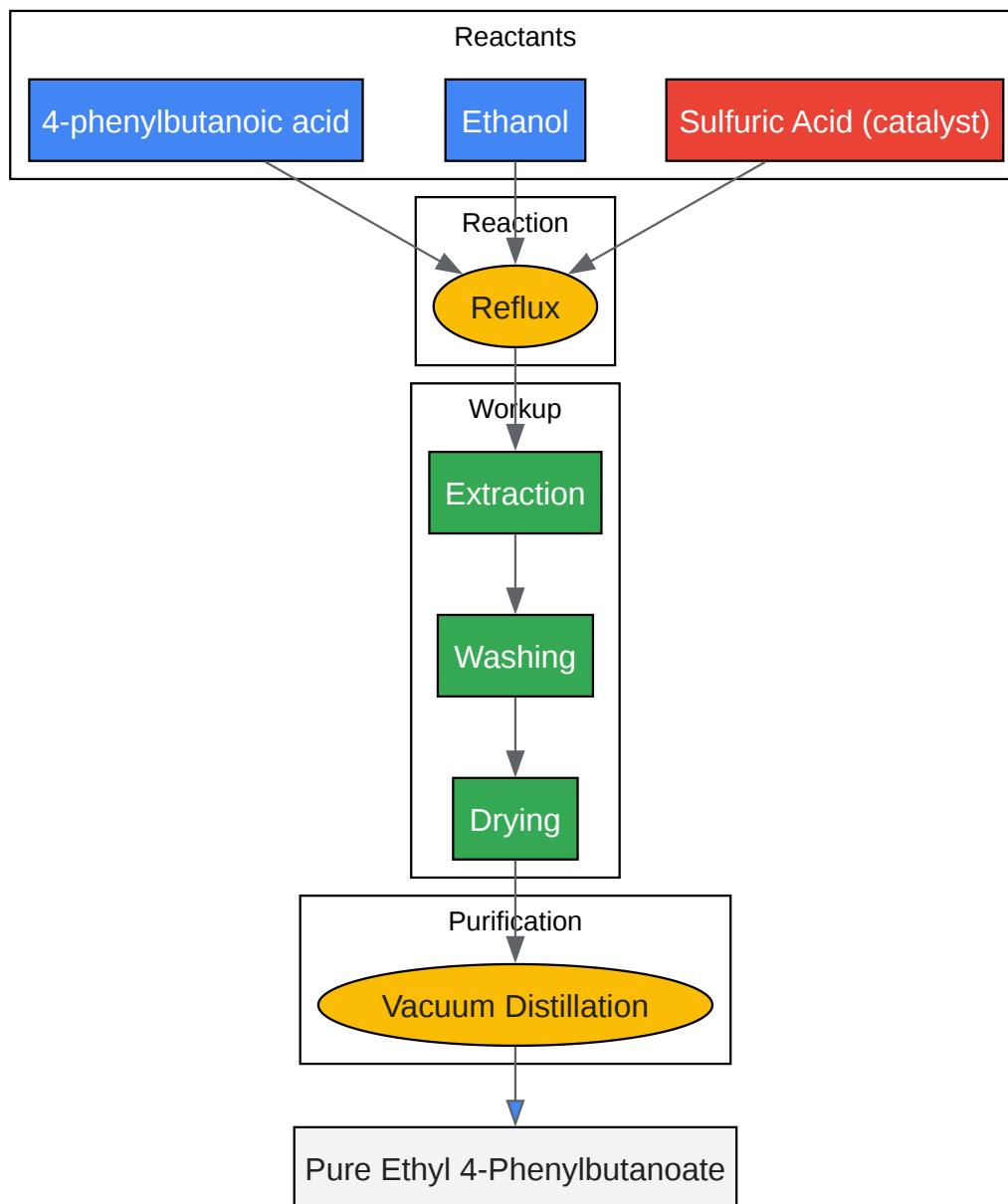
Synthesis and Experimental Protocols

While specific, detailed step-by-step protocols for the synthesis of **ethyl 4-phenylbutanoate** are not readily available in the public domain, a general method involves the esterification of 4-

phenylbutanoic acid with ethanol in the presence of an acid catalyst. Below is a generalized protocol based on standard esterification procedures.

General Synthesis of Ethyl 4-Phenylbutanoate via Fischer Esterification

Materials:


- 4-phenylbutanoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask, dissolve 4-phenylbutanoic acid in an excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
- Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **ethyl 4-phenylbutanoate**.
- Purify the crude product by vacuum distillation.

General Synthesis Workflow of Ethyl 4-Phenylbutanoate

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **ethyl 4-phenylbutanoate**.

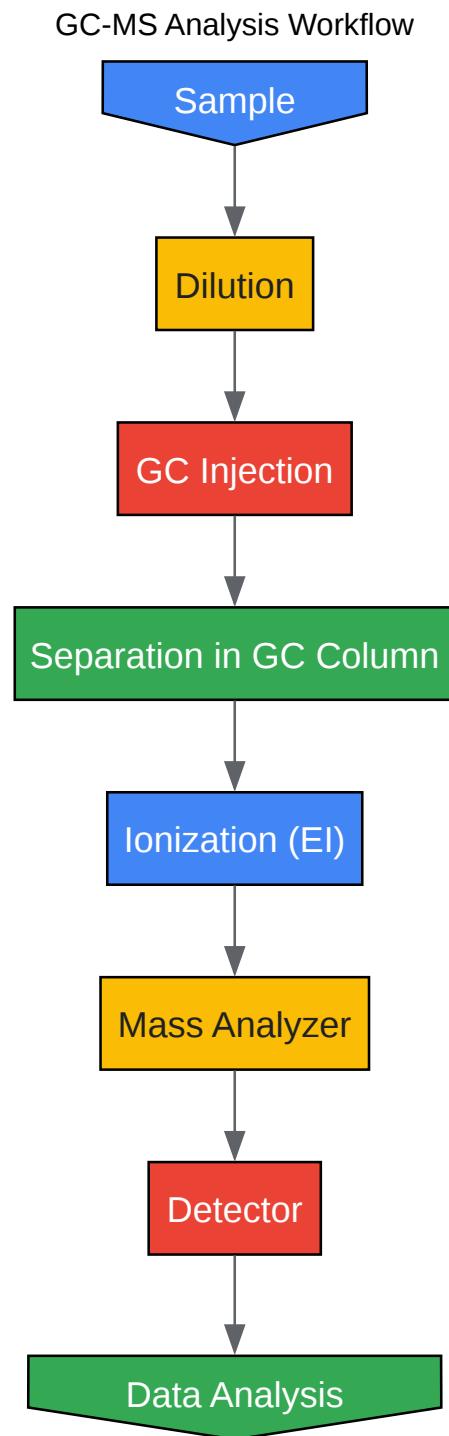
Analytical Methods

The purity and identity of **ethyl 4-phenylbutanoate** are typically confirmed using spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **ethyl 4-phenylbutanoate**.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.29 (t, J = 7.5 Hz, 2H), 7.20 (t, J = 7.0 Hz, 3H), 4.13 (q, J = 7.1 Hz, 2H), 2.66 (t, J = 7.6 Hz, 2H), 2.33 (t, J = 7.5 Hz, 2H), 2.03 – 1.92 (m, 2H), 1.26 (t, J = 7.1 Hz, 3H).


¹³C NMR (100 MHz, CDCl₃) δ (ppm): 173.6, 141.5, 128.6, 128.5, 126.1, 60.3, 35.2, 33.8, 26.6, 14.3.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of **ethyl 4-phenylbutanoate**.

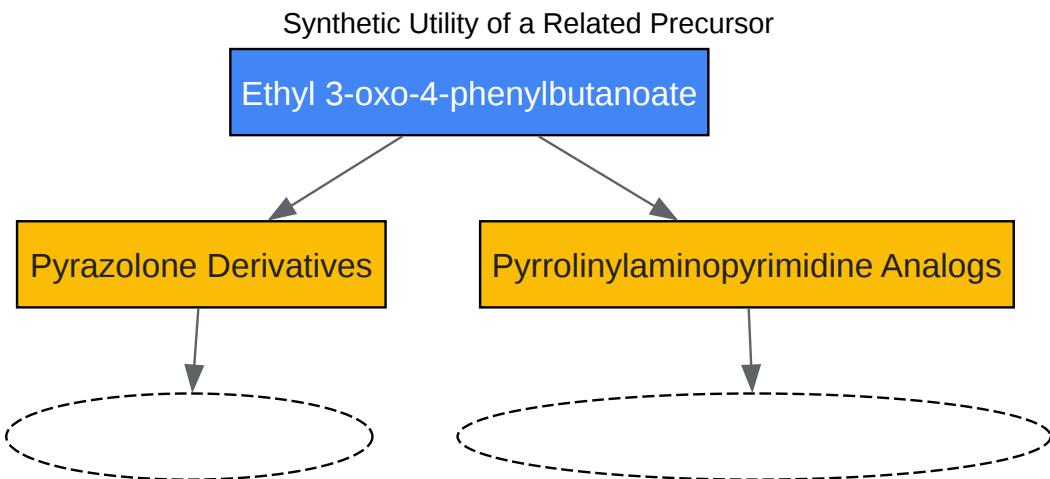
General GC-MS Protocol:

- Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or ethyl acetate).
- Injection: Inject a small volume (e.g., 1 μL) of the prepared sample into the GC.
- Gas Chromatography: Use a capillary column (e.g., TG-5SilMS) with a programmed temperature gradient to separate the components of the sample.
- Mass Spectrometry: The separated components are ionized (typically by electron impact) and the resulting fragments are detected by the mass spectrometer, providing a unique mass spectrum for identification.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the analysis of **ethyl 4-phenylbutanoate** using GC-MS.

Applications in Drug Development and Biological Context


Ethyl 4-phenylbutanoate itself is primarily used as a flavoring agent.^[2] However, structurally similar compounds are important intermediates in the synthesis of pharmacologically active molecules.

Notably, ethyl 3-oxo-4-phenylbutanoate is a precursor for:

- Pyrazolone derivatives, which have shown potential as antiprion compounds.
- Pyrrolinylaminopyrimidine analogs, which can act as inhibitors of AP-1 and NF-κB mediated gene expression, pathways often implicated in inflammation and cancer.

Additionally, ethyl 2-oxo-4-phenylbutanoate is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as enalapril, which are used to treat hypertension.^[3]

While there is no direct evidence of **ethyl 4-phenylbutanoate**'s involvement in specific signaling pathways, its derivatives have been shown to interact with key cellular targets. The logical relationship for the development of bioactive compounds from a related precursor is illustrated below.

[Click to download full resolution via product page](#)

Caption: Precursor to bioactive compound classes.

Safety and Handling

Ethyl 4-phenylbutanoate is classified as causing skin and serious eye irritation, and may cause respiratory irritation.^[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Ethyl 4-phenylbutanoate is a well-characterized organic compound with a defined set of physicochemical properties. While its primary application is in the flavor industry, its structural motif is relevant to medicinal chemistry. The synthesis and analysis of this compound can be achieved through standard organic chemistry techniques. For researchers in drug development, understanding the properties and synthetic accessibility of such molecules provides a foundation for the design and synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NP-MRD: Showing NP-Card for Ethyl 4-phenylbutanoate (NP0337043) [np-mrd.org]
- 2. Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4-Phenylbutanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042043#ethyl-4-phenylbutanoate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com